
2-Bromo-5-(prop-2-ynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(prop-2-yn-1-yl)pyridine is an organic compound with the molecular formula C8H6BrN. It is a derivative of pyridine, where the bromine atom is substituted at the second position and a prop-2-yn-1-yl group is attached at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(prop-2-yn-1-yl)pyridine typically involves the bromination of 5-(prop-2-yn-1-yl)pyridine. One common method is to react 5-(prop-2-yn-1-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for 2-bromo-5-(prop-2-yn-1-yl)pyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(prop-2-yn-1-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Oxidation and Reduction Reactions: The prop-2-yn-1-yl group can undergo oxidation or reduction to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under inert atmosphere conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-5-(prop-2-yn-1-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of functional materials, such as polymers and ligands for catalysis.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-(prop-2-yn-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various pathways. The bromine atom and the prop-2-yn-1-yl group can participate in binding interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
2-Bromo-5-chloropyridine: Similar structure but with a chlorine atom instead of a prop-2-yn-1-yl group.
2-Bromo-5-nitropyridine: Similar structure but with a nitro group instead of a prop-2-yn-1-yl group.
Uniqueness
This group allows for additional functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H6BrN |
|---|---|
Peso molecular |
196.04 g/mol |
Nombre IUPAC |
2-bromo-5-prop-2-ynylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2 |
Clave InChI |
PSCPOSWBTTYVBL-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CN=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
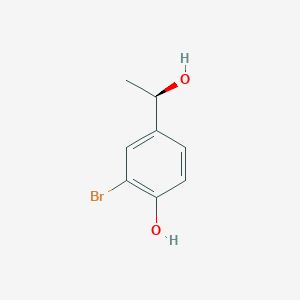
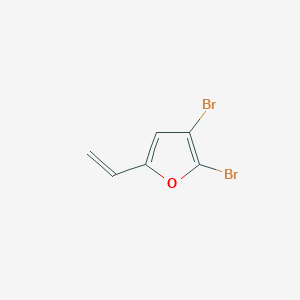
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
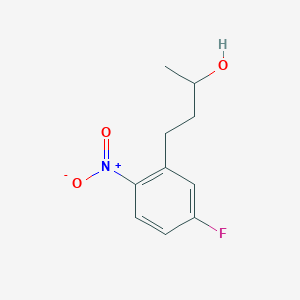
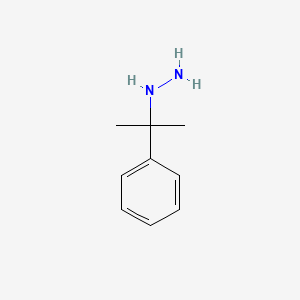
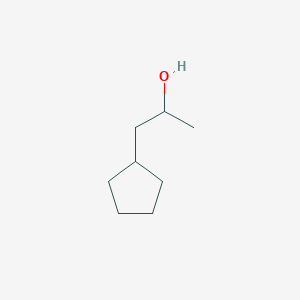
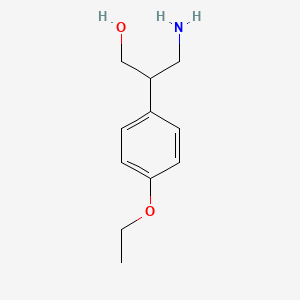

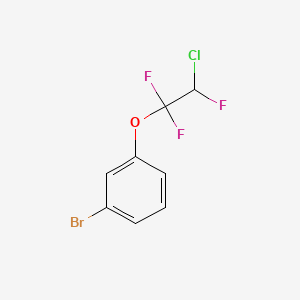
![2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
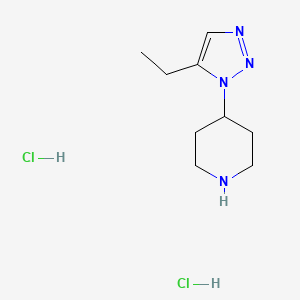
![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
